N1 Cyclopropylmethyl Structural Distinction
N1-Cyclopropylmethylpseudouridine bears a cyclopropylmethyl group at the N1 position of pseudouridine, whereas the most clinically advanced analog N1-methylpseudouridine (m1Ψ) carries only a methyl group at the same position . This structural distinction introduces a cyclopropane ring with defined bond angle strain and steric bulk, contrasting with the minimal steric profile of the methyl substituent [1]. Quantitative characterization of this difference is reflected in the molecular formula (C₁₃H₁₈N₂O₆ vs. C₁₀H₁₄N₂O₆) and molecular weight (298.29 g/mol vs. 258.23 g/mol) .
| Evidence Dimension | Molecular structure and substituent identity |
|---|---|
| Target Compound Data | Cyclopropylmethyl group at N1; C₁₃H₁₈N₂O₆; MW 298.29 g/mol |
| Comparator Or Baseline | N1-methylpseudouridine (m1Ψ): methyl group at N1; C₁₀H₁₄N₂O₆; MW 258.23 g/mol |
| Quantified Difference | Cyclopropylmethyl vs. methyl; ΔMW = +40.06 g/mol |
| Conditions | Structural analysis by IUPAC nomenclature and molecular formula determination |
Why This Matters
This structural difference at the N1 position may alter base-pairing, enzyme recognition, and metabolic stability relative to the clinically validated m1Ψ, making N1-cyclopropylmethylpseudouridine a distinct chemical entity requiring independent biological evaluation.
- [1] Ho LLY, Schiess GHA, Miranda P, Weber G, Astakhova K. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chem Biol. 2024;5:418-425. View Source
